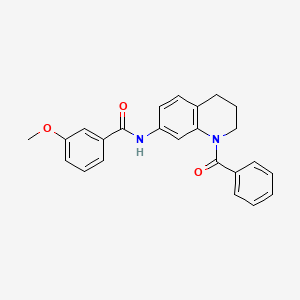

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methoxybenzamide

Description

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methoxybenzamide is a synthetic compound featuring a tetrahydroquinoline scaffold substituted at the 1-position with a benzoyl group and at the 7-position with a 3-methoxybenzamide moiety. This structure combines aromatic and heterocyclic elements, which are common in medicinal chemistry for targeting enzymes or receptors.

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O3/c1-29-21-11-5-9-19(15-21)23(27)25-20-13-12-17-10-6-14-26(22(17)16-20)24(28)18-7-3-2-4-8-18/h2-5,7-9,11-13,15-16H,6,10,14H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZLHBGJAHAHYBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methoxybenzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroquinoline ring. The benzoyl group is then introduced via acylation, and the final step involves the attachment of the methoxybenzamide moiety through an amide bond formation reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative, while reduction could produce a more saturated compound. Substitution reactions could introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methoxybenzamide has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methoxybenzamide involves its interaction with specific molecular targets. The benzoyl group and the methoxybenzamide moiety can form hydrogen bonds and other interactions with proteins or enzymes, potentially inhibiting or modulating their activity. The tetrahydroquinoline ring provides structural stability and can influence the compound’s overall conformation and reactivity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Tetrahydroquinoline Scaffolds

Compound 21 ()

- Structure: 2-((2,3-Dimethylphenyl)amino)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

- Key Differences: Replaces the 1-benzoyl group with a 2-oxo group. Substitutes 3-methoxybenzamide with a 2,3-dimethylphenylamino-benzamide.

- Activity : Exhibits carbonic anhydrase (CA) inhibitory activity, with selectivity for CA isoforms I, II, IV, and IX. The absence of a 1-benzoyl group may reduce steric hindrance, enhancing enzyme binding.

Compound 24 ()

- Structure: N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide

- Key Differences :

- Replaces the 3-methoxybenzamide with a methanesulfonamide group.

- Lacks the 1-benzoyl substituent.

- Activity : Retains CA inhibition but with lower potency compared to Compound 21, suggesting the 3-methoxybenzamide moiety enhances binding affinity.

4-(tert-Butyl)-N-(1-Isobutyryl-1,2,3,4-Tetrahydroquinolin-7-yl)Benzamide ()

- Structure : Features an isobutyryl group at the 1-position and a 4-tert-butylbenzamide at the 7-position.

- The 4-tert-butylbenzamide substituent may alter pharmacokinetics compared to 3-methoxybenzamide.

- Safety Profile : Classified as acutely toxic (oral, H302) and irritating to skin/eyes (H315, H319), indicating that substituents influence toxicity .

Analogues with 3-Methoxybenzamide Moieties

CoPo-22 ()

- Structure: N-(2-((3-Cyano-5,7-dimethylquinolin-2-yl)amino)ethyl)-3-methoxybenzamide

- Key Differences: Replaces the tetrahydroquinoline scaffold with a cyanoquinoline core. Introduces an ethylamino linker between the quinoline and 3-methoxybenzamide.

- Activity : Acts as a dual corrector-potentiator for ΔF508-CFTR, highlighting the role of 3-methoxybenzamide in modulating ion channel function .

VU6012962 ()

- Structure : N-(2-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide

- Key Differences: Substitutes the tetrahydroquinoline with a triazole-phenyl group. Adds a cyclopropylmethoxy group to the benzamide.

- Activity : Functions as a CNS-penetrant mGlu7 negative allosteric modulator, suggesting the 3-methoxybenzamide group contributes to CNS bioavailability .

StA-NS2-2 ()

Pharmacokinetic and Physicochemical Comparisons

| Property | Target Compound | Compound 21 | CoPo-22 | 4-(tert-Butyl)-N-(1-Isobutyryl... |

|---|---|---|---|---|

| Molecular Weight | ~407.45 g/mol (estimated) | 428.49 g/mol | 433.49 g/mol | 405.52 g/mol |

| LogP (Lipophilicity) | ~3.2 (predicted) | 3.8 (experimental) | 2.9 (predicted) | 4.1 (predicted) |

| Melting Point | Not reported | 220–221°C | Not reported | Not reported |

| Biological Activity | Undisclosed | CA inhibitor | CFTR modulator | Laboratory chemical (toxic) |

Key Research Findings

The 3-methoxybenzamide group is a common feature in CNS-penetrant compounds (e.g., VU6012962) and antiviral agents (e.g., StA-NS2-2), suggesting its versatility in drug design .

Synthesis and Characterization: Tetrahydroquinoline derivatives are typically synthesized via amide coupling (e.g., using DCC/DMAP in DMF) or nucleophilic substitution, as seen in and . X-ray crystallography (using SHELX software, ) and hydrogen-bonding analysis () are critical for confirming structural features like the N,O-bidentate directing group in related compounds .

Safety Considerations: Compounds with benzamide/tetrahydroquinoline hybrids (e.g., ) often exhibit acute toxicity and require careful handling .

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methoxybenzamide is a complex organic compound belonging to the class of quinoline derivatives. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

The molecular formula of this compound is C26H26N2O5, with a molecular weight of 446.5 g/mol. The compound features multiple functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 446.5 g/mol |

| Molecular Formula | C26H26N2O5 |

| LogP | 4.0469 |

| Hydrogen Bond Acceptors | 7 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 61.62 Ų |

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on benzamide derivatives have shown that they can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) through mechanisms involving apoptosis and cell cycle arrest .

In a study focusing on the mechanism of action of related compounds, it was found that these derivatives can induce apoptosis by modulating signaling pathways associated with cell survival and death. The involvement of the FtsZ protein in bacterial cell division was highlighted as a potential target for these compounds .

Enzyme Inhibition

The compound's structural features suggest potential inhibitory effects on various enzymes. For example, the presence of the methoxy group may enhance binding affinity to targets involved in metabolic pathways. Compounds with similar structures have been shown to inhibit ADP-ribosyltransferases and other enzymes critical for cellular function .

Antimicrobial Activity

Quinoline derivatives are known for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit antibacterial activity against Gram-positive bacteria such as Bacillus subtilis, potentially through mechanisms involving disruption of cell division processes .

Summary of Biological Activities

The following table summarizes the biological activities reported for this compound and related compounds:

Future Directions

Further research is needed to fully elucidate the biological mechanisms underlying the activity of this compound. This includes:

- In Vivo Studies : To assess the therapeutic potential and safety profile.

- Structure-Activity Relationship (SAR) Studies : To optimize the compound's efficacy and selectivity.

- Mechanistic Studies : To clarify the pathways involved in its anticancer and antimicrobial activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.